molecular formula C27H22N4O4 B11197198 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11197198
M. Wt: 466.5 g/mol
InChI Key: SGLPRWMLNDITAX-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a benzodioxole moiety with a pyrazoloquinoline core, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a suitable pyrazoloquinoline precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide stands out due to its unique combination of a benzodioxole moiety and a pyrazoloquinoline core.

Properties

Molecular Formula

C27H22N4O4

Molecular Weight

466.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H22N4O4/c1-2-16-3-7-19(8-4-16)31-27(33)21-14-28-22-9-6-18(12-20(22)25(21)30-31)26(32)29-13-17-5-10-23-24(11-17)35-15-34-23/h3-12,14,30H,2,13,15H2,1H3,(H,29,32)

InChI Key

SGLPRWMLNDITAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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